![molecular formula C48H45N3O9 B14393435 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine CAS No. 88627-35-4](/img/structure/B14393435.png)
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its threefold substitution on the triazine ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride with 1,3-diphenoxypropan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Tris(4-bromophenyl)pyrimidine
- 2,4,6-Tri-tert-butylphenol
- Dicyclohexyl (2,4,6-triisopropylphenyl)phosphine
Uniqueness
2,4,6-Tris[(1,3-diphenoxypropan-2-yl)oxy]-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
88627-35-4 |
|---|---|
Formule moléculaire |
C48H45N3O9 |
Poids moléculaire |
807.9 g/mol |
Nom IUPAC |
2,4,6-tris(1,3-diphenoxypropan-2-yloxy)-1,3,5-triazine |
InChI |
InChI=1S/C48H45N3O9/c1-7-19-37(20-8-1)52-31-43(32-53-38-21-9-2-10-22-38)58-46-49-47(59-44(33-54-39-23-11-3-12-24-39)34-55-40-25-13-4-14-26-40)51-48(50-46)60-45(35-56-41-27-15-5-16-28-41)36-57-42-29-17-6-18-30-42/h1-30,43-45H,31-36H2 |
Clé InChI |
YRQFITVNEAGRNC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)OC3=NC(=NC(=N3)OC(COC4=CC=CC=C4)COC5=CC=CC=C5)OC(COC6=CC=CC=C6)COC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


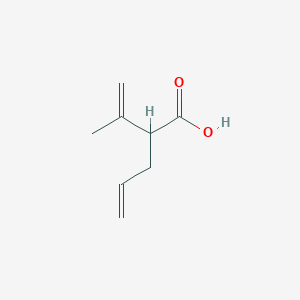

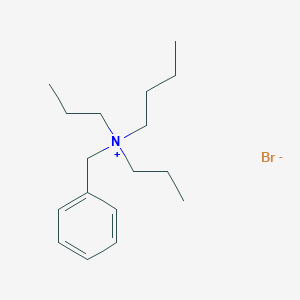
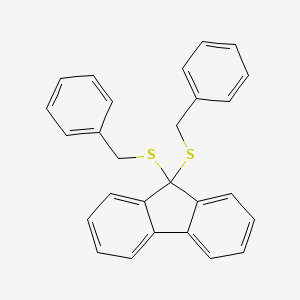
![3-[Hydroxy(pyridin-3-yl)methylidene]-1-methylpiperidin-2-one](/img/structure/B14393381.png)
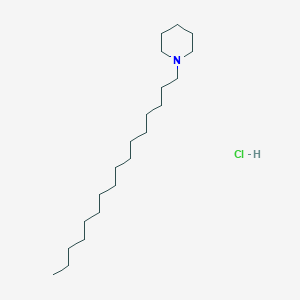
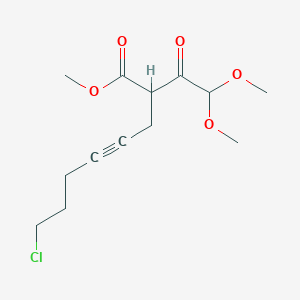
![3-[2-(Hydroxymethyl)aziridin-1-yl]propan-1-ol](/img/structure/B14393409.png)
![Methylenebis[(3-hydroxypentan-3-yl)(phosphinic acid)]](/img/structure/B14393415.png)
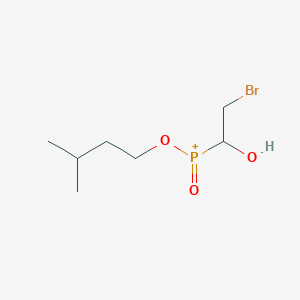

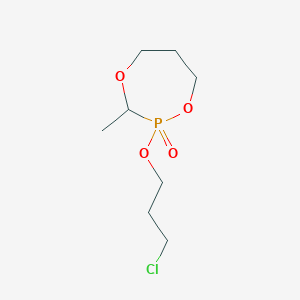

![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperazine](/img/structure/B14393450.png)
